4-nitro-1-phenyl-1H-imidazole

Overview

Description

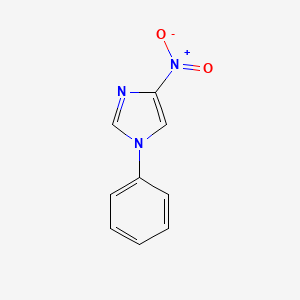

4-Nitro-1-phenyl-1H-imidazole (CAS: 41384-83-2) is a nitro-substituted imidazole derivative with a phenyl group at the N1 position. Its molecular formula is C₉H₇N₃O₂, and its molecular weight is 189.17 g/mol . The compound is synthesized via nucleophilic substitution reactions, such as the treatment of 1,4-dinitroimidazole with aniline in aqueous methanol, achieving high yields (>80%) and excellent atom economy . The nitro group at the C4 position and the phenyl ring at N1 contribute to its unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Commercial batches are available with ≥95% purity, typically stored at room temperature in sealed containers .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 4-nitro-1-phenyl-1H-imidazole derivatives as antitumor agents. A notable investigation demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, outperforming established chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX) .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activity. Research indicates that these compounds demonstrate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized from this scaffold have shown promising results when tested using standard antimicrobial assays .

Case Study: Antibacterial Testing

In one study, various derivatives were synthesized and tested against multiple bacterial strains using diffusion methods. The results indicated that certain compounds exhibited potent antibacterial activity comparable to conventional antibiotics .

Therapeutic Potential in Tuberculosis

Another area of application for this compound is in the treatment of tuberculosis (TB). Research has indicated that nitroimidazole derivatives can possess anti-tubercular properties. The compound’s mechanism involves the disruption of bacterial cell functions, making it a candidate for further development in TB therapies .

Synthesis and Structural Modifications

The synthesis of this compound often involves modifications that enhance its biological activity. Various synthetic routes have been explored to create derivatives with improved efficacy and selectivity against target diseases. For example, the incorporation of different substituents on the phenyl ring has been shown to significantly alter the pharmacological profile of the resulting compounds .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-nitro-1-phenyl-1H-imidazole involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects.

Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

The structural and functional attributes of 4-nitro-1-phenyl-1H-imidazole are best understood when compared to analogs with variations in substituents, nitro-group positioning, and pharmacological profiles. Below is a detailed analysis:

Structural Analogues and Physicochemical Properties

Key Observations :

- Nitro Group Positioning : The nitro group at C4 in this compound distinguishes it from analogs like 1-methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole (nitro at C5), which may exhibit altered electronic effects and reactivity .

- Functional Groups : Carboxylate esters (e.g., in compound 3f from ) introduce polarity, improving solubility for pharmacological applications .

Pharmacological and Toxicological Profiles

- 2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles : These analogs demonstrate moderate to high toxicity in preclinical models, with IC₅₀ values ranging from 10–50 µM against microbial strains .

- 5-Oxo-imidazole Derivatives : Exhibit growth inhibition against Gram-positive bacteria (MIC: 2–8 µg/mL), highlighting the role of the oxo group in enhancing antimicrobial efficacy .

Biological Activity

4-Nitro-1-phenyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 189.17 g/mol

- CAS Number : 41384-83-2

The presence of the nitro group and the imidazole ring in its structure suggests significant potential for biological activity, particularly in pharmacology and medicinal chemistry .

This compound exhibits its biological activity through various mechanisms:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction can influence drug metabolism and enhance the efficacy of co-administered drugs by modifying their metabolic pathways.

- Antimicrobial Activity : The compound has shown promising results against a range of pathogens. Its derivatives have been studied for their antimicrobial properties, including activity against Entamoeba histolytica and Giardia intestinalis, with lower half-maximal inhibitory concentration (IC50) values compared to standard treatments like metronidazole.

Biological Activities

The biological activities associated with this compound include:

- Antitumor Activity : Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2 .

- Anti-inflammatory Properties : The compound has also been linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Antiproliferative Effects

A study evaluating the antiproliferative activity of a derivative of this compound (designated as compound 4f) demonstrated:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 3.24 | 68.2 |

| MCF7 | 2.85 | 65.0 |

| A549 | 3.10 | 70.5 |

This study highlighted that compound 4f was significantly more potent than standard chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX), with a selectivity index indicating higher tolerance in normal cells compared to tumor cells .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives showed:

| Pathogen | IC50 (µM) | Standard Treatment IC50 (µM) |

|---|---|---|

| Entamoeba histolytica | 0.75 | 5.00 |

| Giardia intestinalis | 0.80 | 6.00 |

These results suggest that derivatives of this compound could serve as effective alternatives to conventional treatments for parasitic infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-nitro-1-phenyl-1H-imidazole, and how does regioselectivity influence product purity?

- Methodological Answer : The compound is synthesized via regiospecific N-substitution of 2-methyl-4(5)-nitro-1H-imidazole, achieving near-quantitative yields of the 4-nitro isomer. Key steps include alkylation or arylation at the imidazole nitrogen under controlled conditions (e.g., using nitrobenzene derivatives and acidic reflux). Regioselectivity is ensured by steric and electronic factors, favoring substitution at the less hindered nitrogen atom . Alternative routes involve condensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate in acidic media, forming the imidazole core via a Schiff base intermediate .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR/IR : Assign the nitro group (NO₂) via IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and imidazole protons (δ 7.8–8.2 ppm).

- X-ray Crystallography : Use SHELX software to resolve crystal structures. For example, related 1-phenyl-1H-imidazoles exhibit planar imidazole rings with dihedral angles of 5–15° relative to the phenyl group, stabilized by π-π stacking and C–H···O hydrogen bonds .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Limited in polar solvents (e.g., water) due to aromatic nitro groups; soluble in DMSO or DMF.

- Thermal Stability : Melting point typically >200°C (decomposition may occur). Confirm via differential scanning calorimetry (DSC).

- Electronic Properties : Nitro groups enhance electron-withdrawing effects, measurable via cyclic voltammetry (reduction peaks at ~-0.8 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model nitro group effects. Key findings:

- The nitro group lowers the HOMO-LUMO gap by 1.5–2.0 eV, increasing electrophilicity.

- Charge distribution shows significant negative charge localization on nitro oxygen atoms (Mulliken charges: ~-0.45 e⁻).

- Validate with experimental UV-Vis spectra (λ_max ~300 nm) .

Q. What strategies resolve contradictions in biological activity data for nitroimidazole derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Metabolite Screening : Use LC-MS to detect active metabolites (e.g., reduced nitroso or hydroxylamine intermediates).

- Target Validation : Perform molecular docking (e.g., AutoDock Vina) against putative targets like microbial nitroreductases or DNA gyrase. Compare binding affinities (ΔG) with known inhibitors .

Q. How do hydrogen-bonding patterns in crystal structures influence the compound’s stability and intermolecular interactions?

- Methodological Answer : Graph set analysis (Etter’s formalism) reveals:

- C–H···O Bonds : Between imidazole C–H and nitro oxygen (d ≈ 2.8 Å, θ ≈ 150°).

- π-π Stacking : Offset stacking of phenyl rings (interplanar distance ~3.5 Å) stabilizes the lattice.

- Impact on Stability : Stronger H-bonding correlates with higher melting points and reduced hygroscopicity .

Q. What are the challenges in designing derivatives of this compound for selective bioactivity?

- Methodological Answer :

- Functional Group Tuning : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to balance nitro group electron withdrawal.

- Regiochemical Control : Use protecting groups (e.g., Fmoc) to direct substitutions away from the nitro position.

- ADMET Profiling : Assess logP (target ~2.5–3.5 for membrane permeability) and metabolic stability via hepatic microsome assays .

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of nitroimidazoles?

- Methodological Answer : Variations arise from:

- Strain-Specific Resistance : Test against isogenic mutant strains lacking nitroreductase genes.

- Anaerobic vs. Aerobic Conditions : Nitroimidazoles are typically prodrugs activated under low oxygen. Use anaerobic chambers for assays.

- Synergistic Combinations : Screen with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to overcome resistance .

Q. Methodological Best Practices

Q. How to optimize reaction yields in multi-step syntheses of nitroimidazole derivatives?

- Answer :

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediates.

- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps (yield improvements up to 30%).

- Workflow Automation : Employ AI-driven synthesis planning tools (e.g., retrosynthesis modules) to predict feasible routes .

Q. What are reliable protocols for toxicity profiling of nitroimidazole analogs?

Properties

IUPAC Name |

4-nitro-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-6-11(7-10-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGSGHUETRZQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565217 | |

| Record name | 4-Nitro-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41384-83-2 | |

| Record name | 4-Nitro-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.